molecular formula C16H12BrN5O2 B2441263 N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396792-40-7

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2441263
CAS RN: 1396792-40-7
M. Wt: 386.209
InChI Key: QEOZLLKCRKYKIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of phenyl acetic acid derivatives with thiosemicarbazide . Acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds . Further reactions can lead to the formation of various heterocyclic derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include electrophilic substitution, which occurs readily due to excessive π-electrons delocalization . Other reactions involve the formation of new bonds and the creation of new functional groups .

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis and evaluation of new thiophene and thiazolyl-thiophene derivatives, including tetrazole-5-carboxamide analogs, have demonstrated potential anticancer activities. These compounds were synthesized using various precursors and tested for in vitro cytotoxicity against several cancer cell lines. The presence of thiazolidinone rings or thiosemicarbazide moieties in these compounds significantly contributed to their inhibitory activity, highlighting the potential of tetrazole-5-carboxamide analogs in cancer research (Atta & Abdel‐Latif, 2021).

Antiallergic and Antitumor Properties

Research on 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides has shown a significant relationship between structure and antiallergic activity. One compound in this series demonstrated remarkable potency in intravenous administration tests, surpassing the effectiveness of traditional antiallergic drugs. This indicates the relevance of tetrazole-5-carboxamide derivatives in developing new antiallergic therapies (Ford et al., 1986).

Photoactive Polyamides Synthesis

In the field of polymer science, tetrazole-5-carboxamide derivatives have been utilized in the clean synthesis of aromatic photoactive polyamides. This research highlights the efficiency of microwave-assisted synthesis in ionic liquids, resulting in polymers with high thermal stability and distinctive UV–vis absorption characteristics. Such advancements underscore the utility of tetrazole-5-carboxamide analogs in developing new materials with potential applications in optoelectronics (Mallakpour & Rafiee, 2007).

Synthetic Utility in Continuous Flow Reactor

Tetrazole-5-carboxamide derivatives have been employed in the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor. This approach enabled the safe synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides, highlighting the versatility of tetrazole-5-carboxamide frameworks in synthesizing a wide range of compounds under safe conditions (Gutmann et al., 2012).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-bromophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O2/c1-10(23)11-3-2-4-13(9-11)18-16(24)15-19-21-22(20-15)14-7-5-12(17)6-8-14/h2-9H,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOZLLKCRKYKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

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